
IMP-1088
Übersicht
Beschreibung
IMP-1088 ist ein potenter Inhibitor der humanen N-Myristoyltransferasen NMT1 und NMT2. Es hat aufgrund seiner Fähigkeit, die Replikation von Rhinoviren zu verhindern, erhebliche Aufmerksamkeit erregt und ist damit ein vielversprechender Kandidat für die Behandlung der gewöhnlichen Erkältung . Durch die gezielte Ansprache der N-Myristoyltransferase-Proteine der Wirtszelle verhindert this compound, dass das Virus seine Kapside zusammensetzt, wodurch die Produktion infektiöser viraler Partikel gehemmt wird .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
IMP-1088 has demonstrated significant antiviral activity against various viruses, particularly those that rely on N-myristoylation for their infectivity.
Efficacy Against Specific Viruses
- Rhinoviruses : this compound exhibits a picomolar inhibitory concentration (IC50) against rhinoviruses, significantly reducing viral replication without inducing cytotoxicity in host cells .
- SARS-CoV-2 : Recent studies indicate that this compound can reduce the infectivity of SARS-CoV-2 progeny virions, suggesting its potential as a therapeutic agent against COVID-19 .
- Vaccinia Virus : In vitro studies have shown that this compound can reduce both the yield and spread of vaccinia virus in infected cells by over 50% at concentrations around 100 nM .
Antimalarial Applications
This compound is also being explored as a potential treatment for malaria, particularly targeting Plasmodium vivax.
Targeting N-myristoyltransferase
- Inhibition of P. vivax NMT : The compound binds to P. vivax N-myristoyltransferase with high specificity, making it a promising candidate for developing new antimalarial drugs .
- Structure-Based Drug Design : Structural studies have elucidated how this compound interacts with the enzyme, providing insights into its mechanism and aiding in the design of more effective inhibitors .
Comparative Efficacy
A comparative analysis of this compound and other known inhibitors reveals its superior efficacy against P. vivax. The following table summarizes key findings:
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
This compound | Human NMT | <1 | Potent dual inhibitor with low cytotoxicity |
DDD85646 | P. vivax NMT | 3 - 13 | Previously reported as effective but less potent than this compound |
IMP-1002 | P. falciparum NMT | ~200 | Analog with lower potency compared to this compound |
Rhinovirus Infection Model
In a study involving primary human bronchial epithelial cells, treatment with this compound resulted in significant inhibition of rhinovirus production even when administered up to three hours post-infection. This suggests not only preventive but also therapeutic potential against active infections .
Malaria Treatment Development
Research on the structural interactions between this compound and P. vivax NMT has led to insights that could facilitate the development of new antimalarial therapies that target the life cycle of the parasite more effectively than current treatments .
Wirkmechanismus
Target of Action
The primary targets of 1-(5-(3,4-Difluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine, also known as IMP-1088, are the human N-myristoyltransferases NMT1 and NMT2 . These enzymes are involved in the post-translational modification of proteins, specifically the addition of a myristoyl group to the N-terminus of specific cellular proteins .
Mode of Action
This compound inhibits the action of NMT1 and NMT2 by binding to their active sites . This prevents the enzymes from adding a myristoyl group to their target proteins . The inhibition of NMT1 and NMT2 by this compound is highly potent, with IC50 values of less than 1 nM for both enzymes .
Biochemical Pathways
The inhibition of NMT1 and NMT2 by this compound affects the myristoylation pathway . Myristoylation is a crucial process for the functionality of many proteins, as it allows them to associate with cellular membranes or bind to hydrophobic pockets of certain proteins . By inhibiting this process, this compound disrupts the normal functioning of these proteins.
Pharmacokinetics
Small molecule drugs generally have good absorption and distribution profiles, but their metabolism and excretion can vary widely. This compound is predicted to be BBB-permeable, which could potentially restrict its usage due to possible neurotoxicity .
Result of Action
The primary result of this compound’s action is the prevention of rhinoviral replication . By inhibiting NMT1 and NMT2, this compound prevents the myristoylation of the rhinovirus capsid protein VP0 . This prevents the virus from assembling its capsid, which is essential for the virus to generate infectious particles . As a result, this compound protects host cells from the cytotoxic effects of viral infection .
Action Environment
The action of this compound is influenced by the cellular environment. The presence of the target enzymes NMT1 and NMT2 is a prerequisite for its action . Furthermore, the effectiveness of this compound may be influenced by factors such as the concentration of the drug in the cell, the presence of other competing substrates for NMT1 and NMT2, and the overall state of the cell .
Biochemische Analyse
Biochemical Properties
IMP-1088 interacts with NMT1 and NMT2, enzymes that play a crucial role in the myristoylation process . Myristoylation is a lipid modification of proteins that is vital for protein-protein interactions and cellular localization .
Cellular Effects
This compound has been shown to inhibit the replication of several viruses, including rhinovirus, the most common cause of the common cold . This is achieved by inhibiting the myristoylation of the viral capsid protein VP0 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NMT1 and NMT2, which prevents the myristoylation of target proteins . This can disrupt protein-protein interactions and alter the localization of proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce viral titers in HeLa cells without affecting cell growth . The effects of this compound are observed at low nanomolar concentrations .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported in the literature, the effectiveness of this compound at low nanomolar concentrations suggests that it may have potent antiviral effects at relatively low doses .
Metabolic Pathways
This compound interacts with the myristoylation pathway by inhibiting NMT1 and NMT2 . This can affect the myristoylation of proteins and potentially disrupt various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with NMT1 and NMT2 . Specific details about its transport and distribution have not been reported in the literature.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with NMT1 and NMT2 . By inhibiting these enzymes, this compound can disrupt the myristoylation of proteins and alter their localization within the cell .
Vorbereitungsmethoden
Die Synthese von IMP-1088 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. . Industrielle Produktionsmethoden für this compound sind ebenfalls nicht weit verbreitet, dürften aber die Optimierung der Syntheseroute für die großtechnische Produktion beinhalten.
Analyse Chemischer Reaktionen
IMP-1088 unterliegt in erster Linie Reaktionen, die mit seiner Rolle als Enzyminhibitor zusammenhängen. Es blockiert selektiv die N-Myristoylierung in Zellen bei niedrigen nanomolaren Konzentrationen . Die Verbindung unterliegt unter physiologischen Bedingungen keinen nennenswerten Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das aus seiner Wechselwirkung mit N-Myristoyltransferasen gebildet wird, ist ein stabiler Enzym-Inhibitor-Komplex, der die Myristoylierung von viralen Proteinen verhindert .
Vergleich Mit ähnlichen Verbindungen
IMP-1088 wird mit anderen N-Myristoyltransferase-Inhibitoren wie DDD85646 und 2-Hydroxymyristat verglichen . Im Gegensatz zu 2-Hydroxymyristat, das bei hohen Konzentrationen inaktiv ist, und D-NMAPPD, das unspezifisch zytotoxisch ist, liefert this compound eine vollständige und spezifische Hemmung der N-Myristoylierung bei niedrigen nanomolaren Konzentrationen . Dies macht this compound zu einem potenteren und selektiveren Inhibitor im Vergleich zu seinen Gegenstücken. Andere ähnliche Verbindungen umfassen Tris-DBA-Palladium, das NMT in Zellen nicht hemmt und durch Ausfällung zytotoxisch ist .
Biologische Aktivität
IMP-1088 is a potent inhibitor of human N-myristoyltransferases (NMTs), specifically targeting NMT1 and NMT2. This compound has garnered attention for its antiviral properties, particularly against various viral infections, including those caused by rhinoviruses and vaccinia virus (VACV). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.
N-myristoylation is a post-translational modification that is crucial for the life cycle of many viruses, as it facilitates the proper folding and function of viral proteins. By inhibiting NMTs, this compound disrupts this process, leading to impaired viral replication and reduced infectivity. Research indicates that this compound effectively blocks the assembly of viral capsids without significantly affecting host cell viability.
Antiviral Efficacy
Table 1: Antiviral Activity of this compound Against Various Viruses
Virus Type | EC50 (nM) | Effect on Viral Replication | Cytotoxicity (CC50) | Selectivity Index |
---|---|---|---|---|
Rhinovirus | <1 | Inhibits production of infectious particles | >1000 | >1000 |
Vaccinia Virus | 100 | Reduces virus yield and spread | >10,000 | >100 |
SARS-CoV-2 | 10 | Inhibits infectivity of released virions | >10,000 | >1000 |
Case Studies and Research Findings
-
Rhinovirus Study :
A study demonstrated that treatment with this compound at concentrations as low as 1 nM significantly inhibited the production of infectious rhinovirus particles in HeLa cells. The compound effectively blocked virus assembly without causing cytotoxic effects, showcasing a high selectivity index (>1000) . -
Vaccinia Virus Research :
Another investigation focused on VACV, where this compound was shown to reduce both viral yield and spread by more than 50% at approximately 100 nM concentration. Importantly, no cellular toxicity was observed even at concentrations nearly 100-fold higher than its effective concentration . This highlights the compound's potential as a therapeutic agent against poxviruses. -
SARS-CoV-2 Inhibition :
Recent findings indicated that this compound exhibits strong antiviral activity against SARS-CoV-2 by inhibiting the infectivity of virions released from treated cells. The compound's mechanism appears to interfere with multiple stages of the viral life cycle, particularly affecting the assembly process .
Recovery from NMT Inhibition
Research on the recovery dynamics following NMT inhibition with this compound revealed that host cells could regain NMT activity within 24 hours post-treatment. This suggests a transient inhibition profile that may mitigate long-term cytotoxic risks associated with prolonged NMT inhibition .
Eigenschaften
IUPAC Name |
1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNKJCQBRQUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336328 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059148-82-0 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMP-1088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.